Isoquinolin-4-yl 4-methylbenzenesulfonate

Pharmaceutical impurities Quality control Regulatory compliance

Regulatory compliance for solifenacin succinate API requires exact identification of process impurity 'Solifenacin Impurity 13' (CAS 1532-82-7). Generic isoquinoline sulfonates cannot substitute due to the distinct electronic profile of the 4-tosyloxy group. - **Certified Reference Material**: Enables precise HPLC/UPLC method validation per FDA/EMA guidelines - **Key Building Block**: Pre-activated tosylate for Pd-catalyzed cross-couplings (Suzuki, Stille) to C4-substituted isoquinolines - **Immediate Shipment**: Stocked for same-day dispatch with full analytical data (COA, HPLC, NMR)

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
CAS No. 1532-82-7
Cat. No. B107238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-4-yl 4-methylbenzenesulfonate
CAS1532-82-7
Synonyms4-Methylbenzenesulfonate-4-isoquinolinol (Ester);  p-Toluenesulfonate-4-isoquinolinol (Ester);  4-(Tosyloxy)isoquinoline
Molecular FormulaC16H13NO3S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC3=CC=CC=C32
InChIInChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(18,19)20-16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3
InChIKeyYZERKZTZGUTSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-4-yl 4-methylbenzenesulfonate Procurement Baseline


Isoquinolin-4-yl 4-methylbenzenesulfonate (CAS 1532-82-7, also named 4-(tosyloxy)isoquinoline) is a heterocyclic aryl sulfonate ester with the molecular formula C16H13NO3S and a molecular weight of 299.34 g/mol . It is an activated intermediate in organic synthesis, serving as a key impurity marker in solifenacin-related manufacturing , and demonstrates characteristic reactivity in cross-coupling and nucleophilic substitution due to the electron-deficient nature of the isoquinoline core.

Isoquinolin-4-yl 4-methylbenzenesulfonate: Analog Replacement Risks


Generic substitution of Isoquinolin-4-yl 4-methylbenzenesulfonate with other isoquinoline sulfonates or aryl tosylates is not trivial due to critical positional and electronic differences. The 4-position tosylate exhibits distinct reactivity that diverges from the more commonly exploited 1-position leaving groups of isoquinolines [1]. Its role as a specifically identified impurity in solifenacin production requires exact identity for regulatory compliance, and its utility in Pd-catalyzed cross-couplings [2] may not be replicated by regioisomers with different electronic profiles.

Isoquinolin-4-yl 4-methylbenzenesulfonate: Evidence Over Analogs


Solifenacin Impurity 13 Identification

Isoquinolin-4-yl 4-methylbenzenesulfonate has been identified and cataloged as 'Solifenacin Impurity 13' in the synthetic pathway of solifenacin succinate . As a specific impurity of the API 1-Phenyl-2,3-dihydroisoquinolin-4(1H)-one Hydrochloride (P309050), this compound is a mandatory target for analytical monitoring and method validation . Unlike other isoquinoline derivatives which may be absent or present in different profiles, this specific CAS number is the definitive reference standard for this impurity.

Pharmaceutical impurities Quality control Regulatory compliance Muscarinic antagonists

Regioselective Displacement: 1- vs 4-Position

The reactivity of the 4-tosyloxy group in isoquinoline is context-dependent and differs from leaving groups at the 1-position. Fundamental heterocyclic chemistry principles indicate that nucleophilic displacement of leaving groups from the isoquinoline-1-position occurs under quite mild conditions, while leaving groups at the 4-position do not [1][2]. This contrasts with quinoline systems where displacement is facile at both the 2- and 4-positions [1]. The electronic structure of the isoquinoline ring imparts a distinct selectivity profile.

Nucleophilic aromatic substitution Regioselectivity Leaving group Heterocyclic chemistry

Pd-Catalyzed Synthesis of 4-Substituted Isoquinolines

The tosylate group at the 4-position of isoquinoline is not a synthetic dead-end. It serves as an effective handle for further functionalization via palladium-catalyzed coupling reactions [1][2]. Research demonstrates that 4-tosyloxyisoquinolines can be elaborated through Pd-catalyzed couplings to generate a diverse array of isoquinoline derivatives [1][2][3]. The reported yield for the initial silver-catalyzed formation of 4-tosyloxyisoquinoline (3a) was 8%, but the resulting tosylate is then positioned for subsequent cross-coupling to access diverse structures [1].

Palladium catalysis Cross-coupling 4-tosyloxyisoquinoline Diverse isoquinolines

Isoquinolin-4-yl 4-methylbenzenesulfonate: Key Applications


Solifenacin Succinate Impurity Reference Standard

As the certified reference material for 'Solifenacin Impurity 13' (CAS 1532-82-7), this compound is essential for the development and validation of HPLC or UPLC methods used in the quality control of solifenacin succinate API and finished drug products . Its use ensures that regulatory specifications for related substances are met, and that the analytical method can accurately detect and quantify this specific process impurity. Procurement of this exact CAS number is required for compliance with pharmacopoeial standards and FDA/EMA method validation guidelines.

4-Substituted Isoquinoline Library Synthesis

Isoquinolin-4-yl 4-methylbenzenesulfonate serves as a key electrophilic building block for the synthesis of diverse 4-substituted isoquinoline derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1]. Its pre-activated tosylate group eliminates the need for in situ phenol activation, providing a direct route to C4-functionalized isoquinolines. This makes it a valuable intermediate for medicinal chemists exploring SAR around the isoquinoline core in drug discovery programs targeting kinases, GPCRs, or other enzyme classes.

Isoquinoline Regioselectivity Studies

This compound is a useful probe for investigating the regioselectivity of nucleophilic aromatic substitution (SNAr) on the isoquinoline scaffold. By contrasting the reactivity of the 4-tosyloxy group with that of 1-tosyloxy or 5-tosyloxy analogs, researchers can explore the electronic and steric factors governing substitution patterns in this important heterocyclic system [2]. This knowledge is fundamental for designing efficient synthetic routes to complex isoquinoline alkaloids and pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinolin-4-yl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.